molecular formula C14H14NO2PS B14460340 1,3,2-Benzothiazaphosphorine, 3-methyl-2-(p-tolyloxy)- CAS No. 73713-82-3

1,3,2-Benzothiazaphosphorine, 3-methyl-2-(p-tolyloxy)-

Katalognummer: B14460340
CAS-Nummer: 73713-82-3
Molekulargewicht: 291.31 g/mol
InChI-Schlüssel: LAFKFTRWYOENHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Benzothiazaphosphorine, 3-methyl-2-(p-tolyloxy)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a benzothiazole derivative with a phosphorus-containing reagent in the presence of a base. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,2-Benzothiazaphosphorine, 3-methyl-2-(p-tolyloxy)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,3,2-Benzothiazaphosphorine, 3-methyl-2-(p-tolyloxy)- has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,3,2-Benzothiazaphosphorine, 3-methyl-2-(p-tolyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,2-Benzothiazaphosphole: A related compound with similar structural features but different functional groups.

    3-methyl-2-(p-tolyloxy)-1,3,2-diazaphosphorine: Another similar compound with a different heterocyclic structure.

Uniqueness

1,3,2-Benzothiazaphosphorine, 3-methyl-2-(p-tolyloxy)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

73713-82-3

Molekularformel

C14H14NO2PS

Molekulargewicht

291.31 g/mol

IUPAC-Name

3-methyl-2-(4-methylphenoxy)-1,3,2λ5-benzothiazaphosphole 2-oxide

InChI

InChI=1S/C14H14NO2PS/c1-11-7-9-12(10-8-11)17-18(16)15(2)13-5-3-4-6-14(13)19-18/h3-10H,1-2H3

InChI-Schlüssel

LAFKFTRWYOENHB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OP2(=O)N(C3=CC=CC=C3S2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.